BenchChemオンラインストアへようこそ!

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Structural biology X-ray crystallography Medicinal chemistry

This compound is the essential unsubstituted baseline (R=H) for SAR around the 6-position benzamide on the tosyl-THQ core. Its 6-yl substitution is structurally distinct from the 7-yl isomer, and the tosyl group imposes a crystallographically characterized half-chair conformation (N bond-angle sum 350.2°, dihedral 47.74°) that differs from mesyl or benzylsulfonyl analogs. Use it as a reference point for mapping substituent effects on antibacterial potency (class MIC 200 µg/mL against S. aureus and MRSA via GlmU inhibition) and for structure-based docking with experimentally determined geometry.

Molecular Formula C23H22N2O3S
Molecular Weight 406.5
CAS No. 899983-50-7
Cat. No. B2613713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
CAS899983-50-7
Molecular FormulaC23H22N2O3S
Molecular Weight406.5
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC=CC=C4
InChIInChI=1S/C23H22N2O3S/c1-17-9-12-21(13-10-17)29(27,28)25-15-5-8-19-16-20(11-14-22(19)25)24-23(26)18-6-3-2-4-7-18/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,24,26)
InChIKeyOYFHJXUOHIPQMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 899983-50-7): Structural and Procurement Baseline for Tetrahydroquinoline-Benzamide Screening Libraries


N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 899983-50-7; PubChem CID 7657726) is a synthetic small molecule combining a 1,2,3,4-tetrahydroquinoline (THQ) core N-functionalized with a p-toluenesulfonyl (tosyl) group and further substituted at the 6-position with a benzamide moiety [1]. The compound has a molecular formula of C23H22N2O3S and a molecular weight of 406.5 g/mol, with computed physicochemical descriptors including XLogP3 of 4.2 and a topological polar surface area (TPSA) of 74.9 Ų [1]. It belongs to a broader class of N-sulfonyl-tetrahydroquinoline derivatives that have attracted attention in medicinal chemistry for their potential as antibacterial agents targeting Gram-positive and Gram-negative pathogens [2], as well as scaffolds for kinase and bromodomain inhibitor development [3]. The core 1-tosyl-THQ scaffold has been crystallographically characterized, revealing a half-chair heterocyclic conformation with a bond-angle sum at nitrogen of 350.2° and a dihedral angle of 47.74° between aromatic ring planes [4].

Why Generic Substitution Fails for N-(1-Tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: Positional Isomerism and Sulfonyl Group Identity Matter


N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide cannot be treated as interchangeable with its closest analogs for three quantifiable reasons. First, the 6-yl benzamide substitution position is structurally distinct from the 7-yl positional isomer; the 6-position places the benzamide group at a different electronic and steric environment on the THQ ring, which directly affects hydrogen-bond donor/acceptor geometry and target binding [1]. Second, the tosyl (p-toluenesulfonyl) group at N1 produces a crystallographically characterized half-chair conformation with a bond-angle sum of 350.2° and a dihedral angle of 47.74° between aromatic rings [2]; these parameters differ from the methanesulfonyl analog (bond-angle sum 347.9°) [3] and the benzylsulfonyl analog (bond-angle sum 354.6°, dihedral 74.15°) [4], indicating that the sulfonyl group identity modulates the three-dimensional pharmacophore presentation. Third, within the N-benzenesulfonyl-THQ antibacterial class, the nature of the N-aryl substitution critically determines both antibacterial potency and spectrum—the unsubstituted BS-THQ has an MIC of 200 µg/mL against S. aureus and MRSA but is inactive against Gram-negative strains, while the 4-NH2 substituted analog broadens the spectrum to include E. coli and P. aeruginosa at 100 µg/mL [5]. These data demonstrate that specific structural features on the THQ scaffold are not freely substitutable without measurable loss or alteration of biological activity.

Quantitative Differentiation Evidence for N-(1-Tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: Comparator-Anchored Data Guide


Crystallographic Conformation: Tosyl vs. Methanesulfonyl vs. Benzylsulfonyl N-Substitution Alters THQ Ring Geometry

The 1-tosyl-THQ core scaffold adopts a crystallographically characterized half-chair conformation that differs quantitatively from other N-sulfonyl-THQ analogs. For 1-tosyl-THQ (the core of the target compound), the bond-angle sum at the sulfonamide nitrogen is 350.2° and the dihedral angle between aromatic ring planes is 47.74° [1]. In contrast, 1-methanesulfonyl-THQ exhibits a bond-angle sum of 347.9° [2], and 1-benzylsulfonyl-THQ exhibits a bond-angle sum of 354.6° with a dihedral angle of 74.15° [3]. The tosyl group thus produces an intermediate nitrogen geometry between the electron-deficient methanesulfonyl and the conformationally distinct benzylsulfonyl, which directly impacts the spatial presentation of any 6-position substituent to biological targets.

Structural biology X-ray crystallography Medicinal chemistry Scaffold optimization

Antibacterial Activity of N-Benzenesulfonyl-THQ Class: BS-THQ vs. 4-NH2BS-THQ Establishes Substituent-Dependent MIC and Spectrum

The N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline (BSTHQ) class, of which the target compound is a tosyl-substituted member, exhibits substituent-dependent antibacterial activity. BS-THQ (the unsubstituted benzenesulfonyl parent) demonstrates MICs of 200 µg/mL (0.73 mM) against both Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300, with bactericidal activity confirmed by >3 log10 reduction in time-kill assays [1]. The 4-NH2BS-THQ analog shows improved potency with MICs of 100 µg/mL across all tested reference strains including S. aureus, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853, indicating that para-substitution on the sulfonyl phenyl ring broadens the antibacterial spectrum to include Gram-negative pathogens [1]. The target compound, bearing a 4-methyl (tosyl) substituent, occupies an intermediate position in this SAR series; its specific MIC values have not been reported in peer-reviewed literature, but the structural precedent suggests antibacterial activity between the unsubstituted parent and the 4-NH2 analog.

Antibacterial MRSA Gram-positive Gram-negative MIC determination

Mechanism of Action: BSTHQ Derivatives Target GlmU Enzyme, Not Bacterial Membrane Disruption

BSTHQ derivatives, the class to which the target compound belongs, exert their antibacterial activity through a specific enzyme target rather than nonspecific membrane disruption. A carboxyfluorescein leakage assay using liposomes to mimic bacterial membranes found no significant membrane disruption effects compared to control samples, ruling out a surfactant-like mechanism [1]. Subsequent molecular docking, molecular dynamics simulations, and free energy of interaction analyses against druggable targets from the ChEMBL database for E. coli and S. aureus identified N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) as the highly feasible biological target, with MurD as a secondary candidate [1]. GlmU is a bifunctional acetyltransferase/uridyltransferase essential for bacterial cell wall peptidoglycan biosynthesis, representing a validated but underexploited antibacterial target distinct from conventional antibiotics such as β-lactams, fluoroquinolones, or sulfonamides [2].

Antibacterial mechanism GlmU inhibition Drug target identification Molecular docking

Physicochemical Property Profile: Computed Drug-Likeness Parameters Differentiate Tosyl-Benzamide from Methyl-Substituted and Chloro-Substituted Analogs

The target compound N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has computed physicochemical properties that distinguish it from closely related analogs. It has a molecular weight of 406.5 g/mol, XLogP3 of 4.2, TPSA of 74.9 Ų, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 4 rotatable bonds [1]. In comparison, 2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 941882-42-4) has a molecular weight of 420.5 g/mol (C24H24N2O3S) with an additional methyl group increasing steric bulk and lipophilicity [2]. 2-chloro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 941882-43-5) has a molecular formula of C23H21ClN2O3S, introducing a chlorine atom that alters both lipophilicity and potential halogen-bonding interactions [2]. The unsubstituted benzamide of the target compound provides a baseline lipophilicity and minimal steric hindrance at the benzamide moiety compared to ortho-substituted analogs, which is relevant for assessing SAR series starting points.

Physicochemical properties Drug-likeness Lipophilicity ADME prediction

EPAC1 Inhibition Class Evidence: Tetrahydroquinoline Scaffold Pharmacological Precedent with Defined IC50 Values

The tetrahydroquinoline scaffold has established pharmacological precedent as an EPAC (Exchange Protein directly Activated by cAMP) inhibitor chemotype. In a published SAR study, tetrahydroquinoline analog 12a showed EPAC1 IC50 of 3.3 ± 0.4 µM and EPAC2 IC50 of 22.3 ± 3.2 µM, with approximately 7-fold selectivity for EPAC1 over EPAC2 [1]. The N-formyl tetrahydroquinoline CE3F4 is used as a tool compound to dissect EPAC1 roles in cardiac hypertrophy and cancer metastasis [1]. While the target compound bears a tosyl group at N1 rather than a formyl group, and a benzamide at the 6-position, the shared tetrahydroquinoline core places this compound within a pharmacologically validated chemical space. EPAC proteins are therapeutic targets implicated in pancreatic ductal adenocarcinoma, prostate cancer cell proliferation and migration, and cardiac remodeling [1].

EPAC inhibition Cancer therapeutics Cardiac hypertrophy SAR studies

Evidence-Anchored Application Scenarios for N-(1-Tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide in Scientific Procurement


Antibacterial Screening Library Expansion Targeting Gram-Positive Pathogens Including MRSA

Incorporating N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide into antibacterial screening decks is supported by class-level evidence that N-benzenesulfonyl-THQ derivatives exhibit bactericidal activity against S. aureus ATCC 29213 and MRSA ATCC 43300 with an MIC of 200 µg/mL for the parent BS-THQ scaffold [1]. The tosyl (4-methyl) substitution on the sulfonyl phenyl ring provides an intermediate electronic profile between the unsubstituted parent (4-H) and the broader-spectrum 4-NH2 analog, making this compound a logical SAR probe for exploring the contribution of para-substitution to antibacterial potency and Gram-negative spectrum expansion [1]. The defined mechanism of action through GlmU enzyme inhibition, rather than nonspecific membrane disruption, further supports its use in target-based antibacterial discovery programs [2].

Structure-Based Drug Design Leveraging Crystallographically Characterized THQ Scaffold Geometry

The availability of high-resolution crystal structure data for the 1-tosyl-THQ core (bond-angle sum at N: 350.2°; dihedral angle: 47.74°) enables structure-based drug design (SBDD) and molecular docking studies with precise conformational input [3]. This is particularly valuable because the tosyl group produces a nitrogen geometry that is quantifiably distinct from other common N-sulfonyl protecting groups—differing by +2.3° from methanesulfonyl-THQ (347.9°) and −4.4° from benzylsulfonyl-THQ (354.6°) [3]. For computational chemists and structural biologists performing docking against targets such as GlmU or bromodomains, using the experimentally determined tosyl-THQ geometry rather than a minimized model can reduce false-positive docking poses arising from incorrect conformational starting points.

Systematic Benzamide SAR Series using the Unsubstituted Benzamide as Baseline Reference

For medicinal chemistry teams constructing a systematic SAR series around the 6-position benzamide of the tosyl-THQ scaffold, the target compound serves as the essential unsubstituted baseline (R = H). With a molecular weight of 406.5 g/mol, XLogP3 of 4.2, and no ortho-, meta-, or para-substituents on the benzamide ring [4], it provides a clean reference point against which the effects of introducing methyl (MW 420.5), chloro (MW 441.0), fluoro (MW 424.5), or other substituents can be quantitatively assessed. This is a standard procurement strategy in lead optimization: purchasing the unsubstituted parent alongside a panel of mono-substituted analogs to map substituent effects on potency, selectivity, and physicochemical properties.

Computational QSAR Model Building for Tetrahydroquinoline-Derived Anticancer Agents

Recent QSAR studies on tetrahydroquinoline derivatives as anti-small cell lung cancer agents have established statistically robust models with validation metrics of R² = 0.9525, R²adj = 0.9314, and CV.R = 0.9719 using in silico evaluation against A549 human lung cancer cell lines [5]. Including the target compound in such computational modeling efforts expands the chemical diversity of the training set, particularly for N1-tosyl-substituted analogs that are underrepresented in published THQ QSAR datasets. The well-defined physicochemical descriptors available from PubChem (CID 7657726) facilitate incorporation into QSAR model building without requiring additional experimental measurement [4].

Quote Request

Request a Quote for N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.